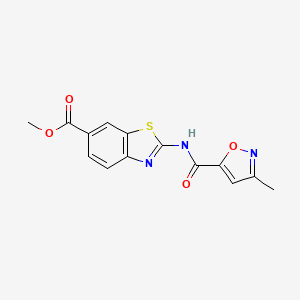

methyl 2-(3-methyl-1,2-oxazole-5-amido)-1,3-benzothiazole-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(3-methyl-1,2-oxazole-5-amido)-1,3-benzothiazole-6-carboxylate is a complex organic compound that features a benzothiazole ring fused with an oxazole ring

Mecanismo De Acción

Target of Action

The compound “Methyl 2-(3-methylisoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate” is a derivative of thiazole and isoxazole, both of which are known to have diverse biological activities . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Análisis Bioquímico

Biochemical Properties

Thiazole derivatives, which this compound is a part of, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecules it interacts with .

Cellular Effects

Thiazole derivatives have been found to have a range of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives can show changes in their effects over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Thiazole derivatives can show varying effects at different dosages, including threshold effects, toxic effects at high doses, and other dose-dependent effects .

Metabolic Pathways

Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-methyl-1,2-oxazole-5-amido)-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Oxazole Ring Formation: The oxazole ring can be synthesized by the cyclization of an appropriate α-hydroxy ketone with an amide.

Amidation and Esterification: The final steps involve the amidation of the oxazole ring with 3-methyl-1,2-oxazole-5-amine and esterification of the carboxylic acid group with methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and oxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic medium).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

While specific information on the applications of "methyl 2-(3-methyl-1,2-oxazole-5-amido)-1,3-benzothiazole-6-carboxylate" is limited, research suggests potential applications based on its structural components.

Benzothiazole Derivatives

- Pharmaceutical Intermediates Benzothiazole derivatives are important pharmaceutical intermediates with good pharmacological and biological activities .

- Anti-tubercular Compounds Benzothiazoles can be used to synthesize anti-tubercular compounds . A study highlights recent synthetic developments of benzothiazole-based anti-tubercular compounds and their in vitro and in vivo activity .

Analgesic and Anti-inflammatory Activities

- Cyclooxygenase Inhibition Some benzodifuranyl compounds have been screened as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors and demonstrated analgesic and anti-inflammatory activities . Further research into similar compounds could reveal similar applications .

Other Notable Information

- Pancreatic Cancer Cells 6-(methylsulfinyl)hexyl isothiocyanate, a compound derived from Wasabia japonica, and its derivatives have shown potential activity against the growth and cancer stem cell phenotypes of human pancreatic cancer cells .

- Tricyclic Antidepressants 1-hexyl-3-methylimidazolium ionic liquids have been examined for use with tricyclic antidepressants . A chromatographic procedure has been developed for the control of tricyclic antidepressants in pharmaceutical formulations using a C8 column and a mobile phase containing 30% acetonitrile/10mM 1-hexyl-3-methylimidazolium chloride at pH 3, with UV detection .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3-methyl-1,2-oxazole-5-amido)benzoic acid

- 2-[3-(3-methyl-1,2-oxazole-5-amido)phenyl]acetic acid

Uniqueness

Methyl 2-(3-methyl-1,2-oxazole-5-amido)-1,3-benzothiazole-6-carboxylate is unique due to the presence of both benzothiazole and oxazole rings, which confer distinct chemical properties and reactivity. This dual-ring system is not commonly found in similar compounds, making it a valuable scaffold for the development of new materials and pharmaceuticals.

Actividad Biológica

Methyl 2-(3-methyl-1,2-oxazole-5-amido)-1,3-benzothiazole-6-carboxylate, with the CAS number 946319-08-0, is a compound that has garnered attention for its potential biological activities. This article reviews various studies that investigate its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C14H11N3O4S. The compound features a benzothiazole core linked to an oxazole moiety through an amide bond, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxazole and benzothiazole exhibit notable antimicrobial properties. For instance, a study highlighted the antimicrobial activity of isoxazole derivatives against various pathogens. These compounds showed low cytotoxic effects while effectively inhibiting biofilm formation by pathogenic bacteria .

| Compound | Antimicrobial Activity | Cytotoxicity |

|---|---|---|

| Isoxazole Derivatives | Effective against pathogens | Low cytotoxicity |

Anticancer Potential

This compound has been evaluated for anticancer activity. Research indicates that benzothiazole derivatives possess significant cytotoxic effects against various cancer cell lines. For example, one study noted that certain benzothiazole compounds exhibited IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

The mechanism by which this compound exerts its biological effects is multifaceted. It may involve the inhibition of specific enzymes or pathways crucial for pathogen survival or cancer cell proliferation. For example, compounds with similar structures have been shown to inhibit topoisomerases and disrupt DNA replication in cancer cells .

Case Study 1: Antibacterial Efficacy

A recent study investigated the antibacterial efficacy of methyl derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antibacterial potential.

Case Study 2: Cytotoxicity in Cancer Cells

In another study focusing on the cytotoxic effects of benzothiazole derivatives on MCF-7 cells, it was found that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound demonstrated an IC50 value of approximately 18 µM after 48 hours of treatment.

Propiedades

IUPAC Name |

methyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S/c1-7-5-10(21-17-7)12(18)16-14-15-9-4-3-8(13(19)20-2)6-11(9)22-14/h3-6H,1-2H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCBFGOXLZLRAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.